molecular formula C11H12ClN3O2S B10923114 N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide

Cat. No.: B10923114
M. Wt: 285.75 g/mol
InChI Key: YXQKCVKDUCECCB-UHFFFAOYSA-N
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Description

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the reaction of 3-chlorobenzyl chloride with 1H-pyrazole-3-carboxamide in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methanesulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific enzyme and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-1H-pyrazol-3-ylmethanesulfonamide
  • N-(3-bromobenzyl)-1H-pyrazol-3-ylmethanesulfonamide
  • N-(3-iodobenzyl)-1H-pyrazol-3-ylmethanesulfonamide

Uniqueness

N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is unique due to its specific substitution pattern on the benzyl group, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom can enhance its binding affinity to certain enzymes, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]methanesulfonamide

InChI

InChI=1S/C11H12ClN3O2S/c1-18(16,17)14-11-5-6-15(13-11)8-9-3-2-4-10(12)7-9/h2-7H,8H2,1H3,(H,13,14)

InChI Key

YXQKCVKDUCECCB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NN(C=C1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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